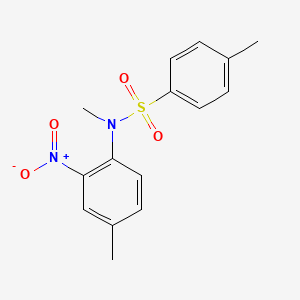

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,4-dimetil-N-(4-metil-2-nitrofenil)bencenosulfonamida es un compuesto orgánico con la fórmula molecular C15H16N2O4S. Este compuesto se caracteriza por la presencia de un grupo bencenosulfonamida, que es un motivo estructural común en varios productos farmacéuticos y agroquímicos. La estructura del compuesto incluye un grupo nitro, que puede influir significativamente en su reactividad química y actividad biológica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,4-dimetil-N-(4-metil-2-nitrofenil)bencenosulfonamida típicamente implica los siguientes pasos:

Sulfonación: El grupo sulfonamida se introduce haciendo reaccionar el compuesto aromático nitrado con cloruro de sulfonilo en presencia de una base como la piridina.

Metilación: Los grupos metilo se introducen a través de reacciones de alquilación utilizando yoduro de metilo o sulfato de dimetilo en presencia de una base fuerte como el hidruro de sodio.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción (temperatura, presión y pH) es crucial para optimizar el proceso de producción y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El grupo nitro puede sufrir reducción para formar derivados amino en condiciones de hidrogenación catalítica.

Reducción: El compuesto se puede reducir utilizando reactivos como el hidruro de litio y aluminio para producir las aminas correspondientes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como halogenación, nitración y sulfonación.

Reactivos y Condiciones Comunes

Oxidación: Gas hidrógeno con un catalizador de paladio sobre carbono.

Reducción: Hidruro de litio y aluminio o hidrogenación catalítica.

Sustitución: Halogenos (cloro, bromo) en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.

Principales Productos Formados

Aminas: De la reducción del grupo nitro.

Derivados halogenados: De las reacciones de halogenación.

Derivados sulfonados: De las reacciones de sulfonación.

Aplicaciones Científicas De Investigación

Química

N,4-dimetil-N-(4-metil-2-nitrofenil)bencenosulfonamida se utiliza como intermedio en la síntesis de varios compuestos orgánicos. Su estructura única lo convierte en un valioso bloque de construcción en el desarrollo de nuevos materiales y catalizadores.

Biología

En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los compuestos nitroaromáticos en los procesos celulares. Sus derivados pueden exhibir propiedades antimicrobianas o anticancerígenas, convirtiéndolo en un tema de interés en el descubrimiento de fármacos.

Medicina

El grupo sulfonamida del compuesto es una característica clave en muchos productos farmacéuticos, particularmente los antibióticos. La investigación sobre sus derivados podría conducir al desarrollo de nuevos agentes terapéuticos.

Industria

En el sector industrial, este compuesto se utiliza en la síntesis de tintes, pigmentos y agroquímicos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones en la fabricación química.

Mecanismo De Acción

La actividad biológica de N,4-dimetil-N-(4-metil-2-nitrofenil)bencenosulfonamida se debe principalmente a su capacidad para interactuar con enzimas y proteínas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden unirse a macromoléculas celulares, interrumpiendo las funciones celulares normales. El grupo sulfonamida puede imitar los sustratos naturales de las enzimas, inhibiendo su actividad y provocando efectos antimicrobianos.

Comparación Con Compuestos Similares

Compuestos Similares

N-etil-4-metilbencenosulfonamida: Estructura similar pero con un grupo etilo en lugar de un grupo nitro.

4-metil-N-(prop-2-in-1-il)bencenosulfonamida: Contiene un grupo propinilo en lugar de un grupo nitro.

N,4-dimetil-N-nitroso-bencenosulfonamida: Contiene un grupo nitroso en lugar de un grupo nitro.

Singularidad

N,4-dimetil-N-(4-metil-2-nitrofenil)bencenosulfonamida es único debido a la presencia tanto de un grupo nitro como de un grupo sulfonamida en su estructura. Esta combinación confiere una reactividad química y una actividad biológica distintas, convirtiéndolo en un compuesto versátil para diversas aplicaciones en investigación e industria.

Propiedades

Fórmula molecular |

C15H16N2O4S |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16N2O4S/c1-11-4-7-13(8-5-11)22(20,21)16(3)14-9-6-12(2)10-15(14)17(18)19/h4-10H,1-3H3 |

Clave InChI |

QGNSEQTXDSOZSQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)